Cas no 2171375-72-5 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid)

(3R)-3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)bicyclo[3.1.0]hexan-1-ylformamido}hexanoic acid is a specialized Fmoc-protected amino acid derivative featuring a bicyclo[3.1.0]hexane scaffold, which imparts conformational rigidity and structural novelty. The compound is designed for peptide synthesis, particularly in solid-phase applications, where the Fmoc group ensures selective deprotection under mild basic conditions. Its unique bicyclic structure enhances stability and can influence peptide secondary structure, making it valuable for studying constrained conformations or bioactive peptide design. The hexanoic acid tail provides additional flexibility for conjugation or further functionalization. This derivative is particularly useful in medicinal chemistry and bioconjugation, where precise control over molecular geometry is critical.
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid structure
2171375-72-5 structure
Product Name:(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid
CAS No:2171375-72-5
MF:C28H32N2O5
MW:476.564087867737
CID:6358813
PubChem ID:165570076
Update Time:2025-08-04

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid
    • EN300-1581207
    • 2171375-72-5
    • (3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexan-1-yl]formamido}hexanoic acid
    • Inchi: 1S/C28H32N2O5/c1-2-7-18(13-25(31)32)29-26(33)28-14-17(28)12-19(15-28)30-27(34)35-16-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,17-19,24H,2,7,12-16H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t17?,18-,19?,28?/m1/s1
    • InChI Key: JFNIXLOMWWFQKM-ALZMDCPNSA-N
    • SMILES: O=C(C12CC(CC1C2)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@@H](CC(=O)O)CCC

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid Pricemore >>

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(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid Related Literature

Additional information on (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.1.0hexan-1-ylformamido}hexanoic acid

Introduction to (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[3.1.0]hexan-1-ylformamido}hexanoic acid

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[3.1.0]hexan-1-ylformamido}hexanoic acid is a complex organic compound with the CAS number 2171375-72-5. This compound belongs to the class of amino acids and is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.

The compound's structure includes a bicyclo[3.1.0]hexane ring system, which contributes to its rigidity and potential biological activity. The Fmoc group attached to the amino group plays a crucial role in controlling the reactivity of the amine during synthetic processes, making this compound highly valuable in medicinal chemistry and peptide synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive peptides and peptidomimetics. The Fmoc group's stability under mild conditions has made it a preferred choice for protecting amines during solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide sequences with high precision.

The synthesis of (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[3.1.0]hexan-1-ylformamido}hexanoic acid involves multi-step reactions, including nucleophilic substitutions, amide bond formations, and stereochemical control to achieve the desired configuration at the chiral center (R configuration at position 3). The stereochemistry is critical for determining the compound's biological activity, as it influences how the molecule interacts with target proteins.

In terms of applications, this compound serves as an intermediate in the synthesis of bioactive molecules, particularly those with bicyclic frameworks that are known for their enhanced stability and binding affinity to biological targets. Recent research has explored its potential in developing inhibitors for proteolytic enzymes and other therapeutic targets, leveraging its rigid structure and functional groups for optimal binding.

The CAS number 2171375-72-5 uniquely identifies this compound in chemical databases, facilitating its identification and retrieval for research purposes. Its inclusion in various chemical libraries has further expanded its utility in high-throughput screening campaigns aimed at discovering novel drug candidates.

In summary, (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[3.1.0]hexan-1-yli formamido}hexanoic acid is a significant compound in contemporary organic chemistry and medicinal research due to its versatile structure and applications in peptide synthesis and drug discovery.

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